molecular formula C10H9FN4O2S B4849185 ({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)acetic acid

({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)acetic acid

Cat. No.: B4849185
M. Wt: 268.27 g/mol
InChI Key: HSDDXRWTIOTSEH-UHFFFAOYSA-N
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Description

({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)acetic acid: is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tetrazole ring, a fluorophenyl group, and a sulfanylacetic acid moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)acetic acid typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the cyclization of 4-fluorophenylhydrazine with sodium azide under acidic conditions to form the tetrazole ring. This intermediate is then reacted with chloroacetic acid in the presence of a base, such as sodium hydroxide, to introduce the sulfanylacetic acid group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for the cyclization step and the employment of more efficient catalysts for the subsequent reactions. Additionally, purification techniques such as recrystallization or chromatography may be used to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)acetic acid: can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The tetrazole ring can be reduced under specific conditions, although this is less common.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation.

    Substitution: Electrophiles such as nitronium ion or halogens.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)acetic acid: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to active sites of enzymes. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the sulfanylacetic acid moiety can participate in hydrogen bonding or ionic interactions.

Comparison with Similar Compounds

({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)acetic acid: can be compared with other compounds that have similar structural features:

The uniqueness of This compound lies in its combination of a tetrazole ring, fluorophenyl group, and sulfanylacetic acid moiety, which provides a distinct set of chemical and biological properties not found in the compared compounds.

Properties

IUPAC Name

2-[[1-(4-fluorophenyl)tetrazol-5-yl]methylsulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN4O2S/c11-7-1-3-8(4-2-7)15-9(12-13-14-15)5-18-6-10(16)17/h1-4H,5-6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSDDXRWTIOTSEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=NN=N2)CSCC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)acetic acid
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({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)acetic acid
Reactant of Route 3
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({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)acetic acid
Reactant of Route 4
({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)acetic acid
Reactant of Route 5
({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)acetic acid
Reactant of Route 6
({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)acetic acid

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